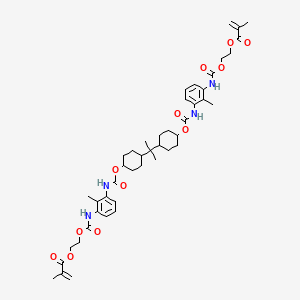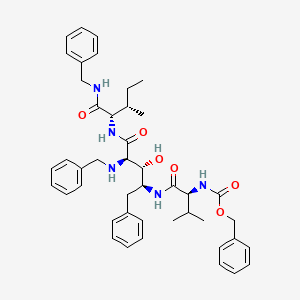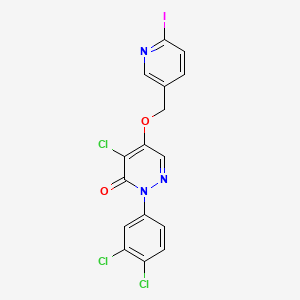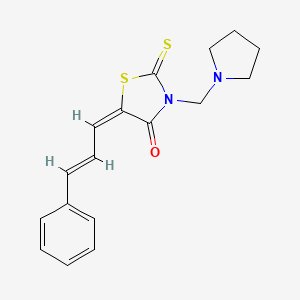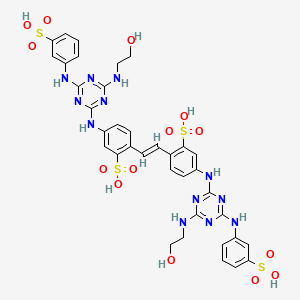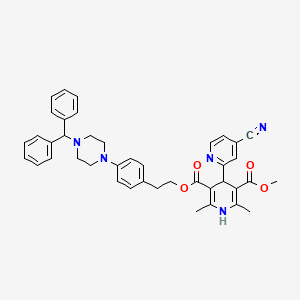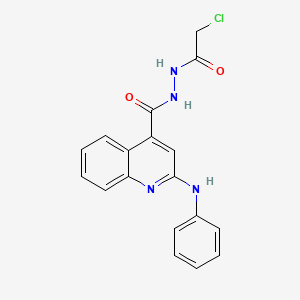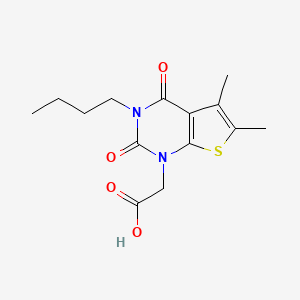
Ethyl (Z)-2-hexenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity aroma, making it a common ingredient in flavorings and fragrances. The compound’s structure includes a six-carbon chain with a double bond in the Z-configuration, and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-hexenoate can be synthesized through the esterification of (Z)-2-hexenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts like p-toluenesulfonic acid and azeotropic distillation to remove water and shift the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (Z)-2-hexenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-2-hexenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: (Z)-2-hexenoic acid and ethanol.
Reduction: (Z)-2-hexenol.
Oxidation: (Z)-2-hexenoic acid.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-hexenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-hexenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity scent. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of (Z)-2-hexenoic acid and ethanol.
Comparación Con Compuestos Similares
Ethyl (Z)-2-hexenoate can be compared with other esters such as:
Ethyl (E)-2-hexenoate: The E-isomer has a different spatial arrangement around the double bond, leading to variations in its scent and reactivity.
Mthis compound: This compound has a methyl group instead of an ethyl group, resulting in a different aroma profile and slightly different chemical properties.
Ethyl hexanoate: Lacks the double bond, making it less reactive in certain chemical reactions but still valuable in flavor and fragrance applications.
This compound stands out due to its unique combination of a Z-configuration double bond and an ethyl ester group, which contribute to its distinct aroma and reactivity.
Propiedades
Número CAS |
27829-71-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
ethyl (Z)-hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6- |
Clave InChI |
SJRXWMQZUAOMRJ-SREVYHEPSA-N |
SMILES isomérico |
CCC/C=C\C(=O)OCC |
SMILES canónico |
CCCC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


